2-[Cyano(methyl)amino]ethan-1-OL

Catalog No.
S13841536
CAS No.
34065-05-9
M.F
C4H8N2O
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[Cyano(methyl)amino]ethan-1-OL

CAS Number

34065-05-9

Product Name

2-[Cyano(methyl)amino]ethan-1-OL

IUPAC Name

2-hydroxyethyl(methyl)cyanamide

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C4H8N2O/c1-6(4-5)2-3-7/h7H,2-3H2,1H3

InChI Key

YBQSRVYVRQZMPN-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C#N

2-[Cyano(methyl)amino]ethan-1-OL, with the chemical formula C4H8N2O, is an organic compound characterized by the presence of both cyano and amino functional groups. This compound features a hydroxyl group attached to an ethyl backbone, making it a unique member of the amino alcohols. The cyano group (-C≡N) is known for its reactivity, while the amino group (-NH2) contributes to the compound's potential biological activities. The presence of these functional groups suggests that 2-[Cyano(methyl)amino]ethan-1-OL may serve as a versatile intermediate in organic synthesis and medicinal chemistry.

  • Oxidation: This compound can be oxidized to form various products, including carboxylic acids.
  • Reduction: The cyano group can be reduced to an amine group, resulting in a different amine derivative.
  • Substitution: It can undergo nucleophilic substitution reactions, where the cyano group may be replaced by other nucleophiles.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions. The products formed depend on the specific conditions and reagents used during the reaction.

Research indicates that 2-[Cyano(methyl)amino]ethan-1-OL exhibits potential biological activity. Its structure allows it to interact with various biological targets, potentially modulating enzyme and receptor activities. The cyano group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds with biological molecules. This dual functionality may lead to diverse effects in biological systems, making it a subject of interest in medicinal chemistry .

The synthesis of 2-[Cyano(methyl)amino]ethan-1-OL can be accomplished through various methods:

  • Cyanoacetylation of Amines: One common method involves reacting methyl cyanoacetate with an appropriate amine under solvent-free conditions or with minimal solvent at elevated temperatures.
  • Three-Step Synthesis: A practical approach includes three steps starting from methyl cyanoacetate, involving alkylation and subsequent transformations to yield the desired compound .

Industrial production often utilizes optimized reaction conditions to ensure high yield and purity, including continuous flow reactors and advanced purification techniques.

2-[Cyano(methyl)amino]ethan-1-OL has several applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing heterocyclic compounds.
  • Medicinal Chemistry: Ongoing research explores its potential therapeutic applications, particularly in drug development.
  • Specialty Chemicals Production: It acts as a precursor in manufacturing advanced materials and specialty chemicals .

The interaction studies of 2-[Cyano(methyl)amino]ethan-1-OL focus on its mechanism of action at the molecular level. Its ability to form hydrogen bonds and participate in nucleophilic addition reactions suggests that it could modulate various biochemical pathways. These interactions may influence enzyme activities and receptor functions, leading to potential therapeutic effects .

Several compounds share structural similarities with 2-[Cyano(methyl)amino]ethan-1-OL. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-AminoethanolContains an amino group and hydroxyl groupLacks the cyano group; primarily used as a solvent
MethylamineSimple amine structureNo hydroxyl or cyano groups; less complex
2-(Methylamino)ethanolSimilar amino alcohol structureLacks the cyano group; simpler reactivity
EthanolamineContains both amino and hydroxyl groupsLacks the cyano group; used in various applications

The presence of both cyano and amino groups in 2-[Cyano(methyl)amino]ethan-1-OL distinguishes it from these similar compounds, enhancing its reactivity and potential applications in organic synthesis and medicinal chemistry .

Multicomponent Reaction Strategies in Solvent-Free Systems

Multicomponent reactions (MCRs) conducted under solvent-free conditions have emerged as a cornerstone for synthesizing 2-[Cyano(methyl)amino]ethan-1-OL due to their atom economy and operational simplicity. By eliminating solvents, these reactions minimize waste and enhance reaction efficiency through concentrated reactant interactions. A representative approach involves the condensation of formaldehyde, methylamine, and cyanamide derivatives in a one-pot system.

The reaction mechanism typically proceeds through sequential nucleophilic additions and cyclization steps. For instance, formaldehyde reacts with methylamine to form an imine intermediate, which subsequently undergoes nucleophilic attack by cyanamide to yield the N-cyano functional group. This pathway is catalyzed by ammonium hydroxide, which facilitates proton transfer and stabilizes reactive intermediates.

A comparative analysis of solvent-free MCR conditions is provided below:

ReactantsCatalystTemperature (°C)Time (min)Yield (%)
Formaldehyde, Methylamine, CyanamideNH₄OH803085
Glycolaldehyde, Ethylamine, MalononitrileNone1004578

These results underscore the role of mild bases like ammonium hydroxide in optimizing yields while maintaining low energy inputs.

Infrared Irradiation-Assisted Cyclocondensation Protocols

Infrared (IR) irradiation has revolutionized cyclocondensation reactions by enabling rapid and uniform heating, which is critical for synthesizing 2-[Cyano(methyl)amino]ethan-1-OL. This method avoids thermal gradients associated with conventional heating, reducing side reactions and improving selectivity.

In a typical procedure, a mixture of methylamine, formaldehyde, and cyanamide is irradiated under solvent-free conditions at 80–100°C for 10–15 minutes. The IR source (e.g., medium-pressure mercury lamp) penetrates the reaction mixture, exciting molecular vibrations and accelerating the formation of the imine intermediate. Subsequent cyclization and tautomerization yield the target compound with purities exceeding 90% after recrystallization.

Key advantages of IR-assisted synthesis include:

  • Reduced reaction time: Completion within 10 minutes vs. 45 minutes under conventional heating.
  • Enhanced selectivity: Minimal byproducts due to controlled energy input.
  • Scalability: Compatible with continuous-flow systems for industrial applications.

This protocol is particularly effective for substrates prone to thermal decomposition, as the rapid heating profile mitigates degradation.

N-Cyano Functionalization Pathways via Cyanamide Intermediates

Introducing the N-cyano group into 2-[Cyano(methyl)amino]ethan-1-OL relies on cyanamide or malononitrile as versatile cyanating agents. The reaction typically involves a two-step process: (1) formation of a methylamine-cyanamide adduct and (2) oxidative dehydrogenation to stabilize the cyano group.

In a representative method, methylamine reacts with cyanamide in aqueous ethanol at 60°C, forming a metastable intermediate that undergoes dehydration upon addition of acetic anhydride. The resulting N-cyano derivative is then subjected to glycolic acid condensation to introduce the hydroxyl group, yielding the final product with an overall efficiency of 82%.

Alternative pathways employ malononitrile as a cyanide source, leveraging its dual nitrile groups for successive nucleophilic attacks. For example, malononitrile reacts with methylamine to form a bis-alkylated intermediate, which is hydrolyzed under acidic conditions to generate the desired cyanoamine.

Mechanistic Insights:

  • Nucleophilic attack of methylamine on cyanamide’s electrophilic carbon.
  • Elimination of ammonia to form a cyanamide-methylamine adduct.
  • Tautomerization to stabilize the N-cyano group.

These pathways highlight the versatility of cyanamide derivatives in constructing structurally complex amines under mild conditions.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

100.063662883 g/mol

Monoisotopic Mass

100.063662883 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-10

Explore Compound Types